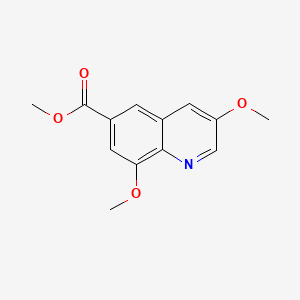![molecular formula C16H13IN2O3S B13943233 5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid CAS No. 531541-11-4](/img/structure/B13943233.png)
5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid is a complex organic compound with the molecular formula C16H13IN2O3S This compound is characterized by the presence of an iodine atom, a benzoic acid moiety, and a thioamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, including iodination, acylation, and thioamide formation. One common synthetic route is as follows:
Iodination: The starting material, 2-amino benzoic acid, is iodinated using iodine and an oxidizing agent such as sodium iodate in an acidic medium to yield 5-iodo-2-amino benzoic acid.
Acylation: The iodinated product is then acylated with 2-methylbenzoyl chloride in the presence of a base like pyridine to form 5-iodo-2-({[(2-methylphenyl)carbonyl]amino}benzoic acid.
Thioamide Formation: Finally, the acylated product undergoes thioamide formation by reacting with thiourea in an appropriate solvent such as ethanol under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thioamide group can be oxidized to a sulfonamide or reduced to a thiol.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution of the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for the oxidation of the thioamide group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for the reduction of the thioamide group.
Major Products Formed
Substitution: Products such as 5-azido-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid.
Oxidation: Products such as 5-iodo-2-({[(2-methylphenyl)carbonyl]carbamoyl}amino)benzoic acid.
Reduction: Products such as this compound.
Scientific Research Applications
5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The iodine atom and thioamide group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their functions and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2-({[(2-methylphenyl)carbonyl]amino}benzoic acid): Lacks the thioamide group, which may result in different reactivity and biological activity.
2-Iodo-5-methylbenzoic acid: Lacks the acyl and thioamide groups, making it less complex and potentially less active in certain applications.
5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamoyl}amino)benzoic acid: Contains a carbamoyl group instead of a thioamide group, which may alter its chemical and biological properties.
Uniqueness
5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to the presence of both an iodine atom and a thioamide group, which confer distinct reactivity and potential biological activities. Its structural complexity makes it a valuable compound for various research applications.
Properties
CAS No. |
531541-11-4 |
|---|---|
Molecular Formula |
C16H13IN2O3S |
Molecular Weight |
440.3 g/mol |
IUPAC Name |
5-iodo-2-[(2-methylbenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H13IN2O3S/c1-9-4-2-3-5-11(9)14(20)19-16(23)18-13-7-6-10(17)8-12(13)15(21)22/h2-8H,1H3,(H,21,22)(H2,18,19,20,23) |
InChI Key |
FHJWJSZFTIYKRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




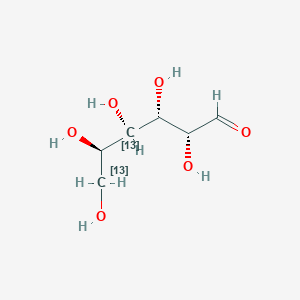
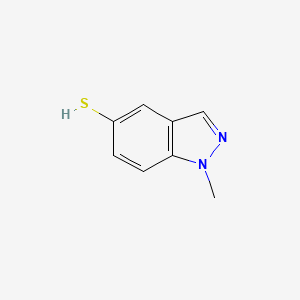
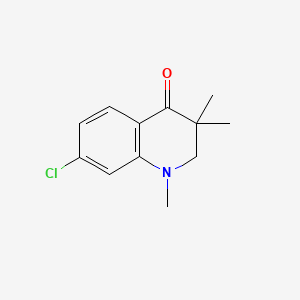

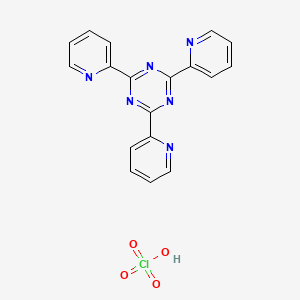
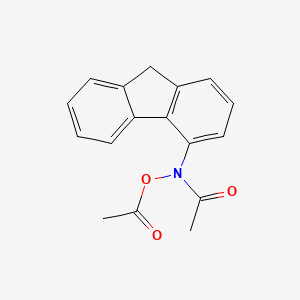

![4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine](/img/structure/B13943187.png)
![(3aS)-2-tert-butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B13943199.png)


